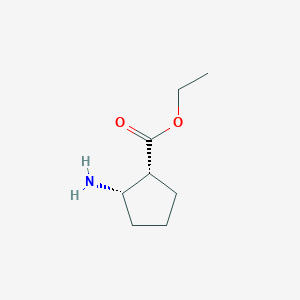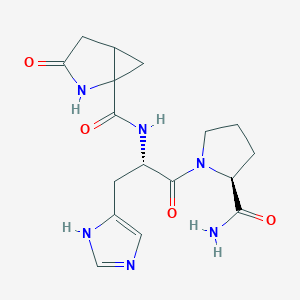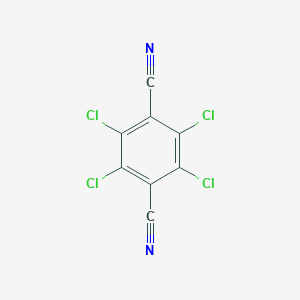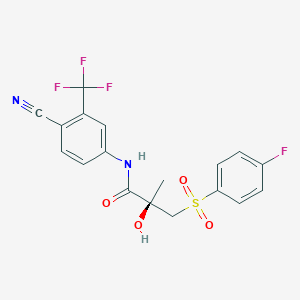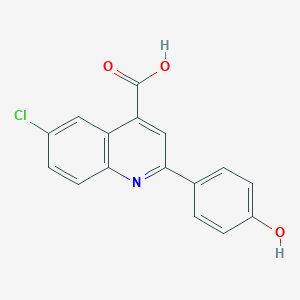
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions and methodologies. For instance, the synthesis of 6-substituted 1-ethyl-1,4-dihydro-7-[(1-imidazolyl)phenylmethyl]-4-oxo-3-quinolinecarboxylic acids demonstrates the complexity and variety in the synthetic routes of quinoline derivatives, where different substituents like chloro groups are introduced at specific positions on the quinoline ring to achieve desired chemical structures (Frigola et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and properties. X-ray diffraction studies, for example, have been used to determine the absolute configuration of synthesized quinoline derivatives, providing insights into their three-dimensional structure and how substitutions at different positions affect their overall molecular architecture (Украинец et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, leading to a wide range of products with diverse properties. The reactivity of these compounds can be manipulated by introducing different functional groups, such as the conversion of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives through reduction and acetylation reactions, showcasing the versatility of quinoline compounds in chemical synthesis (Vasin et al., 2013).
科学的研究の応用
Photophysical Properties Study
- Application : Investigation into the photophysical behaviors of quinoline derivatives, including 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, has been a subject of study. These compounds are notable for their dual emissions, large Stokes' shift emission patterns, and dependency on solvent polarity. This research is crucial in the development of new fluorophores for various applications.
- Source : (Padalkar & Sekar, 2014).
Cytotoxic Activity and Molecular Docking Studies
- Application : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. They exhibit significant anticancer activity and induce apoptotic DNA fragmentation in certain cell lines. Molecular docking studies provide insights into their mechanism of action, which is valuable for designing new anticancer agents.
- Source : (Bhatt, Agrawal, & Patel, 2015).
Analytical Reagent Applications
- Application : Quinoxaline carboxylic acids, closely related to quinoline carboxylic acids, have been studied as analytical reagents. Their solubility products and optimal pH for precipitation are established, and they are used for the gravimetric determination of various metals.
- Source : (Dutt, Sanayal, & Nag, 1968).
Synthesis and Structural Analysis
- Application : Research into the synthesis and structural analysis of quinoline derivatives, including their thermal stability and characterization using various spectroscopic techniques, contributes to the broader understanding of their chemical properties.
- Source : (Hoefnagel et al., 1993).
Novel Synthesis Methods
- Application : Development of new methods for synthesizing quinoline derivatives opens avenues for creating unique compounds with potential applications in medicinal chemistry and other fields.
- Source : (Li, Wang, & Zou, 2017).
特性
IUPAC Name |
6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXWWEZKXRRXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419984 |
Source


|
| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
116734-19-1 |
Source


|
| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

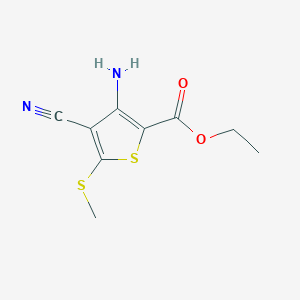

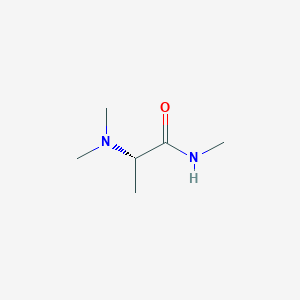
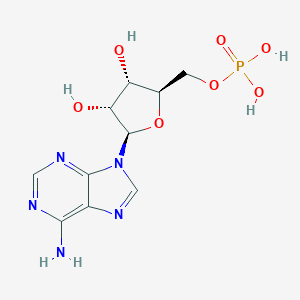
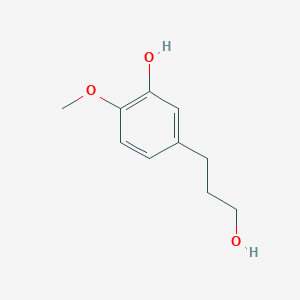
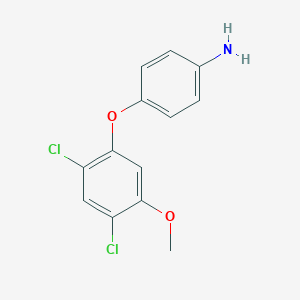
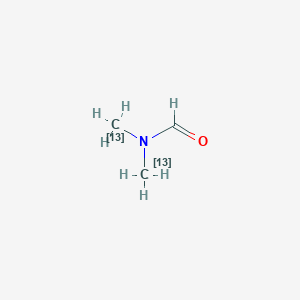
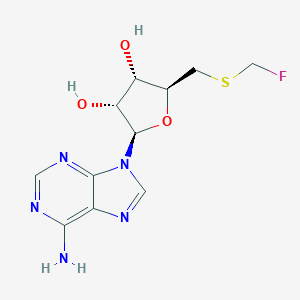
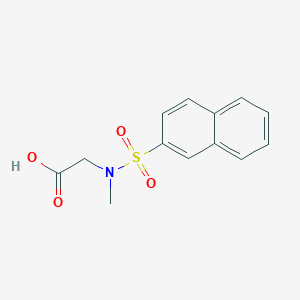
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
